(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine
Overview
Description
(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine is a chemical compound with the molecular formula C7H14F3N and a molecular weight of 169.19 g/mol . It is also known by its IUPAC name, 2,2-dimethyl-N-(2,2,2-trifluoroethyl)-1-propanamine . This compound is characterized by the presence of a trifluoroethyl group and a dimethylpropyl group attached to an amine functional group.
Preparation Methods
The synthesis of (2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine can be achieved through various synthetic routes. One common method involves the reaction of 2,2,2-trifluoroethylamine with 2,2-dimethylpropanal in the presence of a reducing agent such as sodium borohydride . The reaction is typically carried out under mild conditions, and the product is purified through distillation or recrystallization.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new carbon-nitrogen bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine can be compared with other similar compounds, such as:
2,2,2-Trifluoroethylamine: This compound lacks the dimethylpropyl group and has different reactivity and applications.
2,2-Dimethylpropylamine: This compound lacks the trifluoroethyl group and exhibits different chemical and biological properties.
2,2,2-Trifluoroethylmethanamine: This compound has a similar trifluoroethyl group but differs in the alkyl substituent attached to the amine.
The uniqueness of this compound lies in its combination of the trifluoroethyl and dimethylpropyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,2-dimethyl-N-(2,2,2-trifluoroethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-6(2,3)4-11-5-7(8,9)10/h11H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBRJXRYFIUFTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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